2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide
Description
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It features a unique structure that combines a triazolopyrimidine core with various functional groups, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3/c1-13-10-16(6-9-18(13)23)26-21-24-14(2)11-19-27-28(22(31)29(19)21)12-20(30)25-15-4-7-17(32-3)8-5-15/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLZIKTAFTKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyanamide.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with 4-fluoro-3-methylaniline under suitable conditions.
Acylation: The final step involves the acylation of the intermediate product with 4-methoxyphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core, potentially converting it to a hydroxyl group.
Substitution: The fluoro group in the anilino moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the anilino group.
Reduction: Hydroxyl derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to mimic certain biological substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The presence of the anilino and methoxyphenyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chloro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide
- 2-[5-(4-bromo-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.
Biological Activity
The compound 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide is a novel organic molecule belonging to the class of 1,2,4-triazolo[4,3-c]pyrimidines . This class is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's structure includes a triazole ring fused to a pyrimidine core and various functional groups that enhance its pharmacological potential.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 438.4 g/mol. The unique combination of functional groups allows for multiple interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.4 g/mol |
| CAS Number | 1251631-38-5 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : Studies have shown that compounds similar to this triazolo-pyrimidine exhibit binding affinity to bacterial enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis. This interaction suggests potential antibacterial properties.
- Antitumor Activity : Preliminary tests indicate that the compound may possess cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance its antitumor efficacy.
- Anticonvulsant Properties : Some derivatives of triazolo-pyrimidines have demonstrated anticonvulsant activity in animal models, indicating potential applications in treating epilepsy.
Antibacterial Studies
A study focused on the antibacterial activity of triazolo-pyrimidine derivatives showed that certain compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive and Gram-negative bacteria. The binding affinity to bacterial enzymes was confirmed through molecular docking studies.
Antitumor Activity
In vitro studies have highlighted the efficacy of this compound against various cancer cell lines like K-562 (human chronic myelogenous leukemia) and HL-60 (human leukemia). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| K-562 | 5.0 |
| HL-60 | 7.5 |
These results suggest that modifications in the compound's structure can significantly influence its cytotoxicity.
Anticonvulsant Activity
Research into the anticonvulsant properties revealed that certain analogs exhibited protective effects in PTZ (pentylenetetrazol)-induced seizure models, with ED50 values indicating robust activity.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The triazole moiety can interact with active sites on enzymes, inhibiting their function.
- Receptor Binding : Binding to specific receptors involved in cell signaling pathways may modulate cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
